BOC-TRANEXAMIC ACID
Overview
Description
BOC-TRANEXAMIC ACID is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
BOC-TRANEXAMIC ACID, also known as “4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid” or “Boc-4-Amc-OH”, is a derivative of Tranexamic Acid (TXA). The primary target of this compound is plasminogen , a protein that is converted into plasmin, a fibrinolytic enzyme .
Mode of Action
This compound, like TXA, is a lysine analogue . It competes for the lysine binding sites in plasminogen and tissue-type plasminogen activator (tPA), impairing their interaction with the exposed lysine residues on the fibrin surface . This prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis and reducing blood loss .
Biochemical Pathways
The action of this compound affects the fibrinolysis pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the degradation of fibrin, a protein that forms a meshwork for blood clots . This results in the stabilization of blood clots and reduction of bleeding.
Pharmacokinetics
For the parent compound, txa, the initial volume of distribution is 018 L/kg and its steady-state volume of distribution is 039 L/kg . TXA distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .
Result of Action
The primary result of this compound’s action is the reduction of blood loss . By inhibiting fibrinolysis, it stabilizes blood clots and prevents excessive bleeding . This makes it useful in conditions where bleeding is a risk, such as surgery, trauma, and certain medical conditions.
Action Environment
The action of this compound, like TXA, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its binding to plasminogen . Additionally, the presence of other proteins or compounds could potentially interfere with its action.
Biochemical Analysis
Biochemical Properties
BOC-TRANEXAMIC ACID is an antifibrinolytic that competitively inhibits the activation of plasminogen to plasmin . It binds more strongly than aminocaproic acid to both the strong and weak receptor sites of the plasminogen molecule . This interaction with enzymes and proteins plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has been reported to suppress posttraumatic inflammation and edema . It has been found to improve clot strength and decrease fibrinolysis in blood samples from healthy dogs in an in vitro hyperfibrinolysis model .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with plasminogen and tissue-type plasminogen activator, impairing their interaction with the exposed lysine residues on the fibrin surface . This impairs the plasminogen and tPA engagement and subsequent plasmin generation on the fibrin surface, protecting the fibrin clot from proteolytic degradation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. For instance, it has been found that oral drug administration results in a later peak antifibrinolytic effect than intravenous administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in dogs, maximum plasma this compound concentrations were dose-dependent .
Metabolic Pathways
This compound is involved in the metabolic pathway of fibrinolysis . It competes for the lysine binding sites in plasminogen and tissue-type plasminogen activator, which are key components of this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-TRANEXAMIC ACID typically involves the reaction of cyclohexanecarboxylic acid with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the use of di-tert-butyl dicarbonate and trans-methyl-4-aminocyclohexanecarboxylate . The reaction is carried out under mild conditions, often in the presence of a base such as lithium hydroxide, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high stereoselectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BOC-TRANEXAMIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
BOC-TRANEXAMIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- BOC-TRANEXAMIC ACID methyl ester
- 4-tert-Butylcyclohexanecarboxylic acid
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
Uniqueness
This compound is unique due to its combination of a cyclohexane ring and a Boc-protected amine group. This structure provides stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEKNJGFCSHZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347564 | |
Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162046-58-4, 27687-14-5 | |
Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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